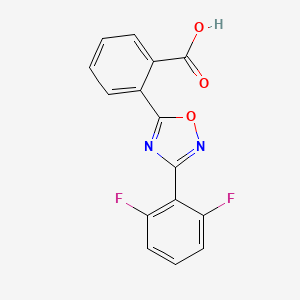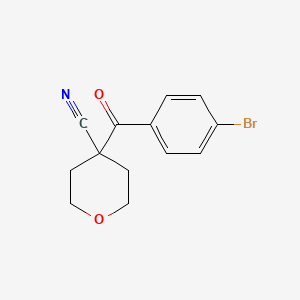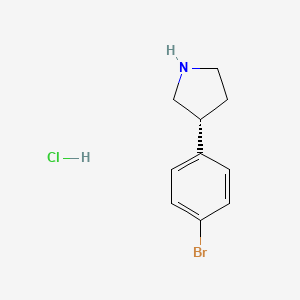
5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group, an iodine atom, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the oxadiazole ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable nucleophile with 4-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the oxadiazole ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine: A closely related compound with similar structural features.
4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-thiadiazol-2-amine: A thiadiazole analog with sulfur replacing the oxygen in the oxadiazole ring.
4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-triazol-2-amine: A triazole analog with three nitrogen atoms in the ring.
Uniqueness
The uniqueness of 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, chlorobenzyl group, and iodine atom makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H11ClIN3O2 |
|---|---|
Poids moléculaire |
427.62 g/mol |
Nom IUPAC |
5-[4-[(4-chlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11ClIN3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20) |
Clé InChI |
LFQCPPPVKJMXSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)


![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)

